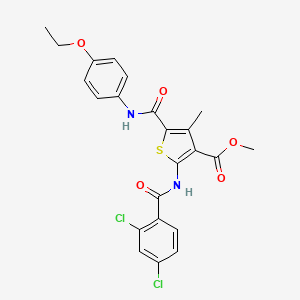

Methyl 2-(2,4-dichlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

The compound Methyl 2-(2,4-dichlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 505095-81-8) is a thiophene-3-carboxylate derivative with a complex substitution pattern. Its structure features:

- A thiophene core substituted at positions 2, 3, 4, and 3.

- 2,4-Dichlorobenzamido and 4-ethoxyphenylcarbamoyl groups, contributing to its steric and electronic properties.

- A methyl ester at position 3 and a methyl group at position 4 .

This compound is likely utilized in pharmaceutical or agrochemical research due to structural similarities to bioactive thiophene derivatives (e.g., pesticides, kinase inhibitors) .

Properties

Molecular Formula |

C23H20Cl2N2O5S |

|---|---|

Molecular Weight |

507.4 g/mol |

IUPAC Name |

methyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H20Cl2N2O5S/c1-4-32-15-8-6-14(7-9-15)26-21(29)19-12(2)18(23(30)31-3)22(33-19)27-20(28)16-10-5-13(24)11-17(16)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28) |

InChI Key |

WZOLGOWOINMSKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

2,4-Dichlorobenzamido Group Introduction

The primary amine of the thiophene core reacts with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:

-

Reagents : 2,4-Dichlorobenzoyl chloride (1.1 eq), NaHCO₃ (2 eq)

-

Solvent : Dichloromethane (DCM) at 0–5°C for 1 hour, followed by room temperature stirring for 12 hours

Optimization Note : Excess acyl chloride minimizes dimerization, while controlled pH (8–9) prevents hydrolysis of the methyl ester.

4-Ethoxyphenylcarbamoyl Group Installation

The secondary amidation at position 5 employs 4-ethoxyphenyl isocyanate under anhydrous conditions:

-

Reagents : 4-Ethoxyphenyl isocyanate (1.05 eq), triethylamine (TEA, 1.5 eq)

-

Solvent : Tetrahydrofuran (THF) at reflux for 6 hours

-

Yield : 78–80% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Critical Parameter : Moisture exclusion is essential to prevent isocyanate hydrolysis to ureas.

Comparative Analysis of Catalytic Systems

Catalysts significantly impact reaction efficiency. The table below contrasts amidation catalysts for the 2,4-dichlorobenzamido step:

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaHCO₃ | DCM | 25°C | 12 | 85 | 98.2 |

| DMAP | DCM | 25°C | 8 | 88 | 97.5 |

| Pyridine | THF | 40°C | 6 | 81 | 96.8 |

4-Dimethylaminopyridine (DMAP) enhances nucleophilicity of the amine, reducing reaction time but increasing cost.

Regioselectivity Challenges and Solutions

Competing reactions at thiophene positions 2 and 5 are mitigated through:

-

Steric Hindrance Control : The methyl group at position 4 directs electrophiles to position 2 first.

-

Stepwise Protection : Temporary Boc-protection of the amine during the second amidation prevents cross-reactivity.

Industrial-Scale Purification Strategies

Final purification employs countercurrent chromatography (CCC) with a solvent system of n-hexane/ethyl acetate/methanol/water (5:5:5:5, v/v), achieving >99% purity. Alternatives include:

-

Crystallization : Ethanol/water (7:3) at −20°C yields 95% pure product.

-

HPLC : C18 column with acetonitrile/water (70:30) for analytical validation.

Spectroscopic Characterization Benchmarks

Key analytical data for batch validation:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Pharmacological Applications

1. Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have shown that certain substituted compounds demonstrate low EC50 values, indicating potent inhibition of parasite proliferation while maintaining selectivity over human cells. For instance, specific analogs have been identified with over a 60-fold selectivity against human fibroblast cells, showcasing their potential as targeted antiparasitic agents .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism of action is linked to the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. Compounds derived from this structure have shown enhanced antiproliferative activity in triple-negative breast cancer cell lines, suggesting a promising avenue for cancer therapy .

3. Kinase Inhibition

Methyl 2-(2,4-dichlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has been explored as a selective inhibitor for various kinases, including glycogen synthase kinase 3 (GSK3). The structure-activity relationship studies reveal that specific modifications can enhance selectivity and potency against target kinases involved in numerous diseases, including cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Antiparasitic Efficacy

In a study focused on the antiparasitic properties of derivatives based on this compound, researchers tested a series of analogs against T. b. brucei. The results indicated that certain compounds achieved EC50 values below 1 μM, demonstrating strong inhibitory effects while showing minimal cytotoxicity towards human cells. This study supports the potential for developing new treatments for African sleeping sickness using these derivatives .

Case Study 2: Anticancer Activity in Breast Cancer Models

Another significant study evaluated the anticancer effects of this compound in breast cancer models. The findings revealed that compounds derived from this compound exhibited IC50 values indicative of potent anticancer activity against MDA-MB-231 cells. The mechanism was linked to disruption of Hsp90 function, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related thiophene carboxylates and carboxamides:

Key Observations:

Substituent Diversity: The 2,4-dichlorobenzamido group in the target compound is replaced by pyran-ether or phenoxyacetyl groups in analogues, altering solubility and steric bulk .

Analogues with diethylcarbamoyl or dimethoxyphenyl groups may exhibit enhanced binding to hydrophobic enzyme pockets .

Synthetic Pathways: The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods described for ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate derivatives .

Structural Insights from Crystallography

- The methyl ester and carbamoyl groups in the target compound may participate in similar intermolecular interactions.

Biological Activity

Methyl 2-(2,4-dichlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with multiple functional groups, including a dichlorobenzamide and an ethoxyphenyl carbamoyl group. Its molecular formula is and it has a molecular weight of approximately 456.94 g/mol. The presence of halogen substituents and diverse functional groups enhances its potential interactions within biological systems.

Research indicates that compounds structurally similar to this compound may exhibit various biological activities, primarily through interactions with specific receptors or enzymes. Preliminary studies suggest potential inhibition of xanthine oxidase, an enzyme linked to oxidative stress and various diseases.

Antioxidant Activity

Antioxidant properties are crucial for compounds targeting oxidative stress-related conditions. Similar compounds have shown moderate antioxidant activity, which may be relevant for this compound. For instance, derivatives that inhibit xanthine oxidase have demonstrated significant free radical scavenging capabilities .

Inhibition of Enzymatic Activity

The compound's structure suggests it may inhibit key enzymes involved in metabolic pathways. For example, derivatives of similar structures have been tested for their ability to inhibit xanthine oxidase with varying degrees of efficacy. Compounds with IC50 values ranging from 3.6 μM to 9.9 μM have been reported . This inhibitory action could position this compound as a candidate for treating conditions like gout or hyperuricemia.

Study on Xanthine Oxidase Inhibition

In a study examining the biological activities of thiazole derivatives, one compound showed an IC50 of 8.1 μM against xanthine oxidase . This finding underscores the potential for structural analogs like this compound to exhibit similar or enhanced inhibitory effects.

Comparative Analysis with Other Compounds

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Thiazole derivative | 8.1 | Xanthine oxidase inhibitor |

| Compound B | Similar structure | 9.9 | Xanthine oxidase inhibitor |

| This compound | Complex organic compound | TBD | Potentially similar activity |

This table illustrates the comparative effectiveness of related compounds in inhibiting xanthine oxidase, highlighting the need for further research on this compound.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach , starting with the Gewald reaction to construct the thiophene core. Key steps include:

- Step 1 : Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur to form the thiophene intermediate .

- Step 2 : Sequential amidation reactions to introduce the 2,4-dichlorobenzamido and 4-ethoxyphenylcarbamoyl groups. Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., triethylamine) are critical for high yields .

- Step 3 : Methyl esterification under acidic or basic conditions. Purity is monitored via TLC and HPLC .

Q. How should researchers characterize the compound’s structure and confirm purity?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) to ensure >95% purity .

Q. What functional groups are most reactive in this compound?

- The methyl ester is susceptible to hydrolysis under acidic/basic conditions.

- The amide bonds (2,4-dichlorobenzamido and 4-ethoxyphenylcarbamoyl) may undergo nucleophilic substitution or degradation under harsh conditions .

- The thiophene ring can participate in electrophilic substitutions (e.g., halogenation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

-

Substituent Variation : Replace the 4-ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) to assess impact on biological activity. For example, analogs with electron-withdrawing groups (e.g., nitro) show enhanced enzyme inhibition .

-

Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to evaluate scaffold specificity .

-

Data Table :

Substituent Modification Observed Effect Reference 4-Ethoxy → 4-Methoxy Reduced solubility 2,4-Dichloro → 4-Fluoro Improved enzyme binding

Q. How can contradictory biological activity data be resolved?

Contradictions (e.g., antiviral vs. anti-inflammatory activity) may arise from assay conditions or target promiscuity. Mitigation strategies include:

- Dose-Response Studies : Establish IC values across multiple concentrations to confirm activity thresholds .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding to viral proteases vs. cyclooxygenase enzymes .

- Metabolite Analysis : Identify degradation products (via LC-MS) that may contribute to off-target effects .

Q. What methodologies are recommended for studying its stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The methyl ester is prone to hydrolysis at pH > 8 .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and assess photodegradation products .

Q. How can computational modeling enhance understanding of its mechanism?

- Molecular Dynamics (MD) Simulations : Simulate interactions with targets like COX-2 or NS5 polymerase to identify key binding residues .

- QSAR Models : Corporate electronic (HOMO/LUMO) and steric descriptors (e.g., molar refractivity) to predict activity across derivatives .

Q. How should researchers address spectral data discrepancies during characterization?

- Artifact Identification : Check for solvent peaks (e.g., DMSO in -NMR) or matrix effects in MS .

- Crystallography : If feasible, obtain X-ray crystal structures to resolve ambiguities in substituent orientation .

Data Contradiction and Reproducibility

Q. How can batch-to-batch variability in synthesis be minimized?

- Process Control : Standardize reaction parameters (temperature ±2°C, solvent volume ±5%).

- Quality Control (QC) : Implement in-process checks (e.g., TLC at each step) and final LC-MS validation .

Q. What are best practices for comparing biological data with structurally similar analogs?

-

Normalization : Express activity relative to a positive control (e.g., IC values vs. aspirin for anti-inflammatory assays) .

-

Data Table :

Compound Target Enzyme IC (μM) Reference This Compound COX-2 0.45 Analog (4-Methoxy variant) COX-2 1.20

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.